molecular formula C18H19N5 B4165081 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B4165081
M. Wt: 305.4 g/mol
InChI Key: NKQPWMAQUMGPFD-UHFFFAOYSA-N
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Description

5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a tetrazole ring, and it is substituted with two 4-methylphenyl groups at positions 5 and 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine can be achieved through a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds. This reaction typically proceeds under catalyst-free conditions in boiling dimethylformamide (DMF) to yield the desired product in good yields . The reaction can also be promoted under acidic conditions, leading to different substitution patterns on the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of environmentally friendly solvents and catalysts can be applied to scale up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the phenyl substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include functionalized derivatives of this compound, such as hydroxylated, carbonylated, or substituted analogs.

Scientific Research Applications

5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine include other tetrazolopyrimidines and pyrazolopyrimidines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-12-3-7-14(8-4-12)16-11-17(15-9-5-13(2)6-10-15)23-18(19-16)20-21-22-23/h3-10,16-17H,11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQPWMAQUMGPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=NN=N3)N2)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 2
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 3
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 4
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 5
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 6
5,7-bis(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

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